molecular formula C8H4ClF3O2 B1600843 3-chloro-2-(trifluoromethyl)benzoic Acid CAS No. 857061-43-9

3-chloro-2-(trifluoromethyl)benzoic Acid

Cat. No.: B1600843
CAS No.: 857061-43-9
M. Wt: 224.56 g/mol
InChI Key: DAVGYAZXHZUVIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-(trifluoromethyl)benzoic Acid typically involves the chlorination of 2-trifluoromethylbenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

C8H5F3O2+SOCl2C8H4ClF3O2+SO2+HCl\text{C8H5F3O2} + \text{SOCl2} \rightarrow \text{C8H4ClF3O2} + \text{SO2} + \text{HCl} C8H5F3O2+SOCl2→C8H4ClF3O2+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-(trifluoromethyl)benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like .

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives using oxidizing agents like .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .

    Reduction: in anhydrous ether.

    Oxidation: in acidic or basic medium.

Major Products:

    Substitution: Formation of amides or esters.

    Reduction: Formation of 3-chloro-2-trifluoromethylbenzyl alcohol.

    Oxidation: Formation of 3-chloro-2-trifluoromethylbenzoic acid derivatives.

Scientific Research Applications

3-chloro-2-(trifluoromethyl)benzoic Acid is widely used in scientific research due to its unique chemical properties . Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

3-chloro-2-(trifluoromethyl)benzoic Acid can be compared with other similar compounds, such as:

    2-Trifluoromethylbenzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Chlorobenzoic Acid: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

    4-Chloro-2-trifluoromethylbenzoic Acid: Positional isomer with different chemical and physical properties.

Uniqueness: The presence of both chlorine and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVGYAZXHZUVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470162
Record name 3-Chloro-2-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857061-43-9
Record name 3-Chloro-2-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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